Tributylcyclopenta-2,4-dienylstannane
Overview
Description
Tributylcyclopenta-2,4-dienylstannane (TCD) is an organometallic compound composed of a cyclopentadienyl anion, a tributylstannane cation, and a single bond between them. It is a highly reactive organometallic species that has been used in a wide range of scientific research and laboratory experiments. It has been used in the synthesis of a variety of organic compounds and in the study of organometallic chemistry and its applications.
Scientific Research Applications
Catalytic Enantioselective Synthesis
Tributylstannyl-1,3-dienes, closely related to Tributylcyclopenta-2,4-dienylstannane, are utilized in catalytic asymmetric reactions. For instance, the catalytic enantioselective addition of (4-trimethylsilylbut-2-ynyl)tributylstannane to aldehydes leads to the synthesis of trimethylsilylmethylallenyl alcohols. These alcohols can be further transformed into dienyl alcohols with high enantioselectivity, showcasing the potential for creating complex, chiral molecules with significant precision (Chan-Mo Yu et al., 1998).
Synthesis of Heterocyclic Compounds
Tributylstannyl derivatives serve as precursors for the synthesis of various heterocyclic compounds. An example is the preparation of trifluoromethylated heterocyclic compounds from Tributyl(3,3,3-trifluoro-1-propynyl)stannane. This reagent participates in 1,3-dipolar cycloaddition reactions to yield (tributylstannyl)trifluoromethyl-pyrazole, -triazole, and -isoxazole, which are valuable intermediates for further functional group transformations (T. Hanamoto et al., 2004).
Stannylation Reactions
The direct stannylation of base-sensitive cyclopropenes using (pentafluoroethyl)tributylstannane exemplifies the utility of stannyl derivatives in providing access to structurally complex and functionally diverse organic compounds. These stannylcyclopropenes are essential intermediates for generating tetrasubstituted cyclopropenes, highlighting the role of tributylstannyl compounds in facilitating synthetic strategies that might be challenging with other reagents (Euan A F Fordyce et al., 2008).
Organometallic Coupling Reactions
Organostannanes, including tributylstannyl derivatives, are integral in Stille coupling reactions. The synthesis of stereochemically defined α-Sulfonamidoorganostannanes through the addition of tributylstannylmetallics to derivatives of arylaldehydes and their subsequent use in Stille-type couplings with benzoyl chloride underlines the significance of tributylstannane-based reagents in facilitating carbon-carbon bond formation with high stereocontrol (K. Kells et al., 2004).
Advancements in Organic Synthesis
The development of new synthetic methodologies often leverages the unique properties of tributylstannane compounds. For example, the Lewis acid-catalyzed allylstannylation of unactivated alkynes using allyltributylstannane showcases the versatility of stannane compounds in organic synthesis, enabling the preparation of stannylated 1,4-dienes with high regio- and stereoselectivities (Y. Matsukawa et al., 1999).
properties
IUPAC Name |
tributyl(cyclopenta-2,4-dien-1-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1-5H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSPZMQMUAKWEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1C=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192373 | |
Record name | Tributylcyclopenta-2,4-dienylstannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tributylcyclopenta-2,4-dienylstannane | |
CAS RN |
3912-86-5 | |
Record name | Tributyl-2,4-cyclopentadien-1-ylstannane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3912-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tributylcyclopenta-2,4-dienylstannane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003912865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tributylcyclopenta-2,4-dienylstannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributylcyclopenta-2,4-dienylstannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.336 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIBUTYLCYCLOPENTA-2,4-DIENYLSTANNANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SB89EFH84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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